molecular formula C18H18N4O2 B5407044 N-(2-hydroxy-5-propan-2-ylphenyl)-4-(1,2,4-triazol-4-yl)benzamide

N-(2-hydroxy-5-propan-2-ylphenyl)-4-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B5407044
M. Wt: 322.4 g/mol
InChI Key: UDLKREGMUKPHST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-5-propan-2-ylphenyl)-4-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-5-propan-2-ylphenyl)-4-(1,2,4-triazol-4-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving a hydrazine derivative and an appropriate alkyne or azide.

    Hydroxylation and Alkylation: The hydroxyl group and the propan-2-yl group can be introduced through selective hydroxylation and alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity. The specific methods may vary depending on the scale of production and the desired application.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-5-propan-2-ylphenyl)-4-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The benzamide core can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions may introduce various functional groups onto the benzamide core.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving triazole-containing compounds.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-5-propan-2-ylphenyl)-4-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The triazole ring and hydroxyl group may play key roles in binding to target proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyphenyl)-4-(1,2,4-triazol-4-yl)benzamide
  • N-(2-hydroxy-5-methylphenyl)-4-(1,2,4-triazol-4-yl)benzamide
  • N-(2-hydroxy-5-ethylphenyl)-4-(1,2,4-triazol-4-yl)benzamide

Uniqueness

N-(2-hydroxy-5-propan-2-ylphenyl)-4-(1,2,4-triazol-4-yl)benzamide is unique due to the presence of the propan-2-yl group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired properties.

Properties

IUPAC Name

N-(2-hydroxy-5-propan-2-ylphenyl)-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12(2)14-5-8-17(23)16(9-14)21-18(24)13-3-6-15(7-4-13)22-10-19-20-11-22/h3-12,23H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLKREGMUKPHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)NC(=O)C2=CC=C(C=C2)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.